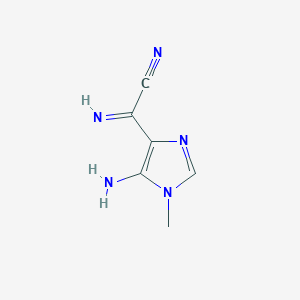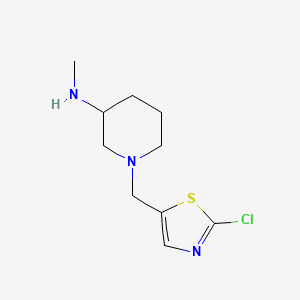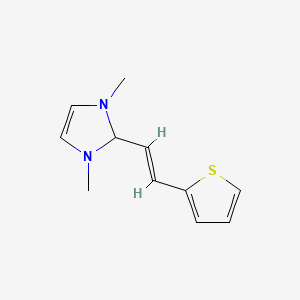
(E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a thiophene vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Thiophene Vinyl Group: The thiophene vinyl group is introduced via a Heck reaction, where a vinyl halide reacts with a thiophene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted imidazole derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
(E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact pathways and targets depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1,3-Dimethyl-2-(2-(furan-2-yl)vinyl)-2,3-dihydro-1H-imidazole: Similar structure but with a furan ring instead of thiophene.
(E)-1,3-Dimethyl-2-(2-(pyridin-2-yl)vinyl)-2,3-dihydro-1H-imidazole: Contains a pyridine ring instead of thiophene.
Uniqueness
(E)-1,3-Dimethyl-2-(2-(thiophen-2-yl)vinyl)-2,3-dihydro-1H-imidazole is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H14N2S |
|---|---|
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-[(E)-2-thiophen-2-ylethenyl]-2H-imidazole |
InChI |
InChI=1S/C11H14N2S/c1-12-7-8-13(2)11(12)6-5-10-4-3-9-14-10/h3-9,11H,1-2H3/b6-5+ |
Clave InChI |
KMNHZUQJRYPTKT-AATRIKPKSA-N |
SMILES isomérico |
CN1C=CN(C1/C=C/C2=CC=CS2)C |
SMILES canónico |
CN1C=CN(C1C=CC2=CC=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



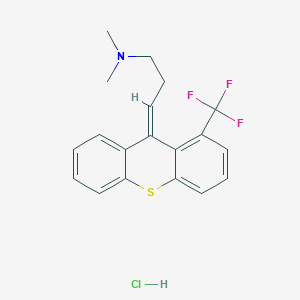
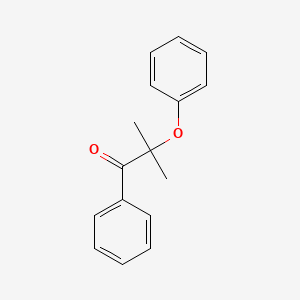
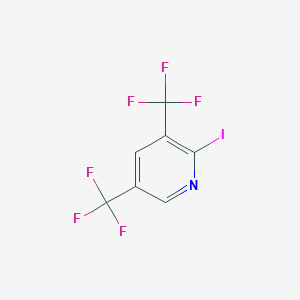

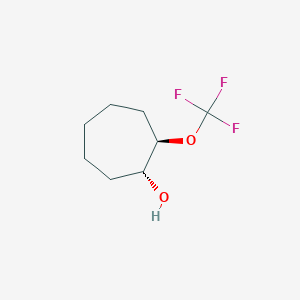
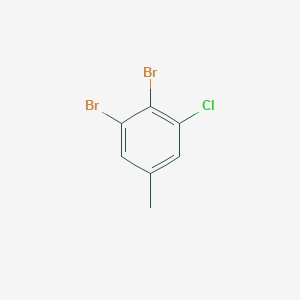
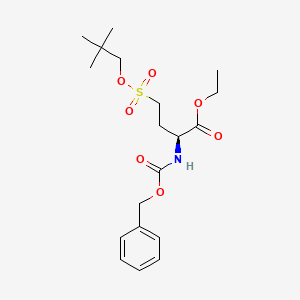
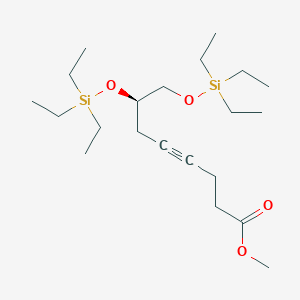
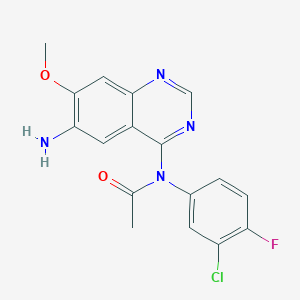
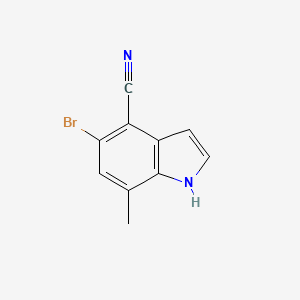
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12825490.png)
